molecular formula C13H24N2O2 B2757164 Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate CAS No. 2375267-60-8

Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate

Cat. No.: B2757164
CAS No.: 2375267-60-8
M. Wt: 240.347
InChI Key: DFXXLKJWJSBKGB-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate is a chemical reagent incorporating the spiro[3.3]heptane scaffold, which is of significant interest in modern medicinal chemistry for its potential to explore three-dimensional chemical space and improve the physicochemical properties of drug candidates. While specific biological data for this exact compound is not available, structural analogs based on the spiro[3.3]heptane core are investigated as key intermediates in synthesizing compounds with various biological activities. For instance, similar spiro[3.3]heptane amines are utilized in the development of potent and selective tetrahydropyrazolopyrimidine compounds that act as antagonists for Toll-like receptors 7 and 8 (TLR7/8), a relevant target in autoimmune diseases such as lupus . Furthermore, the spiro[3.3]heptane structure is featured in research into nicotinamide phosphoribosyltransferase (NAMPT) modulators, which are being explored for a range of conditions including metabolic, neurodegenerative, and inflammatory diseases . The tert-butyloxycarbonyl (Boc) carbamate group in this molecule serves as a critical protecting group for the primary amine, allowing for selective reactions at other functional sites, such as the secondary amine, during complex multi-step synthetic sequences. This reagent is intended for use as a versatile synthetic building block in drug discovery and development. The product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. HANDLING & SAFETY: As a carbamate derivative, this compound should be handled with appropriate precautions. Carbamates as a class can exhibit toxicity, primarily through the inhibition of acetylcholinesterase, which may lead to cholinergic effects . Researchers should consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before use.

Properties

IUPAC Name

tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-9-7-10(14)13(9)5-4-6-13/h9-10H,4-8,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXXLKJWJSBKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C12CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Approaches

Diels-Alder reactions between cyclopropane-derived dienophiles and dienes have been employed to access spiro scaffolds. For example:
$$
\text{Cyclopropane dienophile} + \text{1,3-Diene} \xrightarrow{\Delta} \text{Spiro[3.3]heptane derivative}
$$
Yields for such reactions range from 40–60% depending on substituent electronics.

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs catalysts enables the formation of the spirocyclic structure:
$$
\text{Diene precursor} \xrightarrow{\text{Grubbs II}} \text{Spiro[3.3]heptane}
$$
This method offers superior stereocontrol, with reported yields up to 75%.

Aldol Cyclization

Intramolecular aldol reactions of keto-enolates provide an alternative route:
$$
\text{Keto-enolate precursor} \xrightarrow{\text{Base}} \text{Spiro[3.3]heptan-3-one}
$$
Subsequent reductive amination introduces the amine group.

Introduction of the Aminomethyl Group

Functionalization of the spiro core at the 1-position is critical for installing the methylene-linked amine.

Bromomethyl Intermediate Synthesis

Free-radical bromination of the spiro[3.3]heptane methyl group using N-bromosuccinimide (NBS) and azo initiators:
$$
\text{Spiro[3.3]heptane-CH}3 \xrightarrow{\text{NBS, AIBN}} \text{Spiro[3.3]heptane-CH}2\text{Br}
$$
Yields: 50–65%.

Gabriel Synthesis for Amine Installation

The bromomethyl intermediate undergoes nucleophilic substitution with potassium phthalimide:
$$
\text{Spiro-CH}2\text{Br} + \text{K-phthalimide} \rightarrow \text{Spiro-CH}2\text{-phthalimide}
$$
Deprotection with hydrazine yields the primary amine:
$$
\text{Spiro-CH}2\text{-phthalimide} \xrightarrow{\text{NH}2\text{NH}2} \text{Spiro-CH}2\text{-NH}_2
$$
Overall yield: 60–70%.

Boc Protection of the Primary Amine

The final step involves protecting the amine with di-tert-butyl dicarbonate (Boc anhydride):
$$
\text{Spiro-CH}2\text{-NH}2 + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Tert-butyl N-[(spiro[3.3]heptan-1-yl)methyl]carbamate}
$$
Optimized Conditions :

  • Solvent : Dichloromethane or THF
  • Base : Triethylamine or DMAP
  • Temperature : 0°C to room temperature
  • Yield : 85–90%

Alternative Synthetic Pathways

Reductive Amination Route

A one-pot strategy combining spiro ketone formation and reductive amination:
$$
\text{Spiro[3.3]heptan-1-one} + \text{Boc-NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{Target compound}
$$
Advantages : Reduced step count; Yield : 55–60%.

Mitsunobu Reaction for Methylene Linkage

Installation of the Boc group via Mitsunobu reaction:
$$
\text{Spiro-CH}2\text{OH} + \text{Boc-NH}2 \xrightarrow{\text{DIAD, PPh}_3} \text{Target compound}
$$
Challenges : Requires pre-existing hydroxymethyl spiro intermediate.

Comparative Analysis of Methods

Method Key Steps Yield (%) Purity (%) Key Challenges
Bromo-Gabriel Bromination, substitution, Boc 60 ≥95 Radical bromination selectivity
Reductive Amination Spiro ketone, Boc protection 55 90 Over-reduction side products
Mitsunobu Hydroxymethyl intermediate 50 85 Hydroxymethyl precursor access
RCM-Based Metathesis, Boc protection 75 ≥98 Catalyst cost

Scale-Up Considerations and Industrial Relevance

  • Cost Drivers : Grubbs catalysts for RCM are prohibitively expensive at scale (>$500/g), favoring bromo-Gabriel routes.
  • Regulatory Factors : Brominated intermediates require strict control under REACH regulations.
  • Green Chemistry : Recent advances in photoredox-mediated spiro cyclization reduce reliance on toxic reagents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate serves as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of spirocyclic compounds due to its unique structural characteristics.

Biology

The compound has been investigated for its potential biological activities, including:

  • Enzyme Inhibition : It may interact with specific enzymes, potentially inhibiting their activity.
  • Receptor Binding Studies : Its spirocyclic structure allows it to bind to unique sites on receptors, influencing biological pathways.

Medicine

This compound is being explored for therapeutic applications:

  • Drug Development : Preliminary studies suggest it may act as a drug candidate due to its biological activities.
  • Potential Use in Antimicrobial Agents : It has shown promise against various bacterial strains, with some derivatives exhibiting significant potency comparable to standard drugs like ciprofloxacin.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties:

  • Methodology : Compounds synthesized using this precursor were tested against various bacterial strains.
  • Results : Some compounds exhibited significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to ciprofloxacin.

Case Study 2: Synthesis of Pharmaceutical Intermediates

The compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines:

  • Methodology : It acts as a protecting agent for amino groups in anilines during chemical transformations.
  • Results : Successful synthesis of tetrasubstituted pyrroles was achieved, demonstrating its utility in organic synthesis.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (3-aminospiro[3.3]heptan-1-yl)carbamate

  • CAS : 1955556-81-6
  • Molecular Formula : C₁₂H₂₂N₂O₂

tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate

  • CAS : 1638765-41-9
  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Key Differences : Replaces the spiro core with a bicyclo[2.2.1]heptane system, introducing greater ring strain and reduced symmetry. This increases molecular weight (240.35 g/mol) and may affect solubility .

Functional Group Variants

Oxygen-Containing Derivatives

Compound Name CAS Molecular Formula Functional Group Key Properties
tert-Butyl N-({3-hydroxyspiro[3.3]heptan-1-yl}methyl)carbamate 2375269-20-6 C₁₃H₂₃NO₃ Hydroxyl Enhanced hydrogen-bonding capacity; potential for crystal engineering
tert-Butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate 1118786-86-9 C₁₂H₂₀N₂O₃ Ketone Increased electrophilicity; amenable to nucleophilic additions
Methyl 6-oxospiro[3.3]heptane-2-carboxylate 1138480-98-4 C₁₀H₁₄O₃ Ester Hydrolytically labile; useful as a synthetic intermediate

Nitrogen-Rich Analogues

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 236406-55-6): Features two nitrogen atoms in a spiro[3.5]nonane system, enabling dual hydrogen-bonding sites and salt formation (hydrochloride) for improved solubility .

Physicochemical Properties

Property Parent Compound Bicyclo Analog Hydroxyl Derivative
Molecular Weight 226.32 240.35 241.3
Predicted CCS ([M+H]⁺) 167.6 Ų N/A N/A
Functional Groups Amino, Boc Amino, Boc Hydroxyl, Boc
Hydrogen-Bond Donors 2 2 3

Biological Activity

Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate is a synthetic compound with a unique spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

  • Chemical Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1239589-52-6
  • Solubility : High solubility in various organic solvents
  • Structure : The spirocyclic structure contributes to its unique physicochemical properties, influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate, often in the presence of a base like triethylamine. The reaction conditions are crucial for optimizing yield and purity.

Synthetic Route

StepReagentsConditions
1Spirocyclic amine + tert-butyl chloroformateRoom temperature, base (triethylamine)
2StirringSeveral hours for complete conversion

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly as a potential drug candidate. Its spirocyclic structure is believed to facilitate interactions with various biological targets.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Modulation : Its structure allows it to fit into unique binding sites on receptors, potentially modulating their activity.

Case Studies and Experimental Data

  • Neuroprotective Effects :
    • In vitro studies have shown that related compounds demonstrate protective effects against neurodegenerative processes, such as those seen in Alzheimer's disease (AD).
    • For instance, a related compound was found to inhibit amyloid beta aggregation and reduce astrocyte cell death induced by Aβ 1-42, indicating potential neuroprotective properties .
  • Anticancer Activity :
    • This compound has been noted as an intermediate in the synthesis of Bortezomib, a proteasome inhibitor used in treating multiple myeloma . This suggests its potential role in cancer therapy.

Summary of Biological Activities

Activity TypeDescription
NeuroprotectivePotential to inhibit amyloid beta aggregation and protect neuronal cells
AnticancerIntermediate for Bortezomib synthesis; potential anticancer properties
Enzyme InhibitionPossible inhibition of specific enzymes involved in disease progression

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H/13^13C NMR identifies functional groups (e.g., tert-butyl at δ ~1.4 ppm) and confirms spirocyclic geometry .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular ion ([M+H]+^+) and detects synthetic byproducts .
  • HPLC : Reverse-phase HPLC with UV detection quantifies purity (>95% typically required for biological assays) .

How can researchers reconcile contradictory bioactivity data across different assay systems?

Advanced
Contradictions may arise from assay-specific conditions (e.g., pH, solvent). Methodological approaches include:

  • Dose-response curves : Compare EC50_{50} values across assays to identify outlier conditions .
  • Metabolic stability tests : LC-MS/MS quantifies compound degradation in cell lysates vs. buffer, explaining reduced activity in cell-based assays .
  • Structural analogs : Test derivatives (e.g., ethynyl or methoxy-modified versions) to isolate structure-activity relationships (SAR) .

What strategies mitigate degradation during long-term storage of this compound?

Q. Basic

  • Storage conditions : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the carbamate group .
  • Light sensitivity : Amber vials minimize photodegradation of the spirocyclic core .

Q. Advanced

  • Forced degradation studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-HRMS to identify instability hotspots .

How does hydrogen-bonding topology influence this compound’s crystal packing and solubility?

Advanced
Graph set analysis (e.g., Etter’s formalism) categorizes H-bond motifs (e.g., D(2)2\text{D}(2)^2 chains) to predict packing efficiency. For example:

  • Spiro NH group : Acts as a H-bond donor to carbonyl acceptors, forming 2D networks that reduce solubility .
  • tert-butyl group : Steric hindrance disrupts H-bonding, increasing amorphous content and solubility in lipophilic solvents .

What computational tools predict this compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Models binding to enzyme active sites (e.g., proteases) using the spirocyclic amine as a hinge-binding motif .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories, highlighting key residues for mutagenesis studies .

How can the tert-butyl carbamate group be selectively deprotected without damaging the spirocyclic core?

Q. Advanced

  • Acidolysis : Trifluoroacetic acid (TFA) in dichloromethane (20% v/v, 2 hr) removes the tert-butyl group while preserving the spiroamine .
  • Monitoring : Use 19^{19}F NMR to track TFA byproducts and ensure complete deprotection .

What methodologies address low yields in large-scale synthesis?

Q. Advanced

  • Flow chemistry : Continuous reaction systems improve heat/mass transfer for exothermic steps (e.g., carbamate coupling) .
  • DoE optimization : Response surface methodology identifies critical factors (e.g., stoichiometry, residence time) to maximize yield .

How do structural modifications at the 3-amino position affect biological activity?

Q. Advanced

  • SAR libraries : Synthesize analogs with substituents (e.g., alkyl, aryl) and test in enzyme inhibition assays. For example:
    • Ethynyl groups : Enhance binding to hydrophobic pockets (e.g., kinase ATP sites) but reduce solubility .
    • Methoxy groups : Improve metabolic stability by blocking cytochrome P450 oxidation .

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